REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11]Cl)=[CH:4][CH:3]=1.[OH:20][CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.C(=O)([O-])[O-].[Na+].[Na+]>[I-].[Na+].C(C(C)=O)C(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11][N:24]2[CH2:25][CH2:26][CH:21]([OH:20])[CH2:22][CH2:23]2)=[CH:4][CH:3]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
|
14.1 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C(OCCCl)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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10.1 g
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Type
|
reactant
|
Smiles
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OC1CCNCC1
|
Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.2 g
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Type
|
catalyst
|
Smiles
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[I-].[Na+]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C(C)C)C(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
|
At the end of this time, it was filtered
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Type
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CUSTOM
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Details
|
the solvent was removed by distillation under reduced pressure
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Type
|
CUSTOM
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Details
|
The resulting residue was purified by silica gel column chromatography
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Type
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WASH
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Details
|
Elution with a 10:1
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Type
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ADDITION
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Details
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by volume mixture of ethanol and methylene chloride
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(OCCN1CCC(CC1)O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |